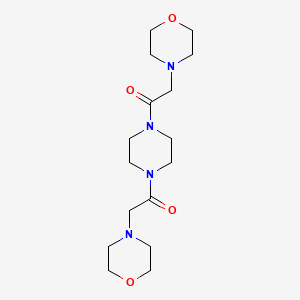
1,4-Bis(morpholinoacetyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(morpholinoacetyl)piperazine is a chemical compound that features a piperazine ring substituted with two morpholinoacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(morpholinoacetyl)piperazine typically involves the reaction of piperazine with morpholinoacetyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the carbonyl carbon of the morpholinoacetyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(morpholinoacetyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The morpholinoacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Compounds with different functional groups replacing the morpholinoacetyl groups.
Scientific Research Applications
1,4-Bis(morpholinoacetyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(morpholinoacetyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler compound with a similar core structure but lacking the morpholinoacetyl groups.
Morpholine: Contains the morpholine ring but does not have the piperazine core.
1,4-Diacetylpiperazine: Similar structure but with acetyl groups instead of morpholinoacetyl groups.
Uniqueness
1,4-Bis(morpholinoacetyl)piperazine is unique due to the presence of both morpholino and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for further functionalization.
Properties
CAS No. |
22764-36-9 |
|---|---|
Molecular Formula |
C16H28N4O4 |
Molecular Weight |
340.42 g/mol |
IUPAC Name |
2-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H28N4O4/c21-15(13-17-5-9-23-10-6-17)19-1-2-20(4-3-19)16(22)14-18-7-11-24-12-8-18/h1-14H2 |
InChI Key |
WBCDLWBJYSNKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CN2CCOCC2)C(=O)CN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-[(2,2-dichloroacetyl)amino]propanoic acid](/img/structure/B14002672.png)


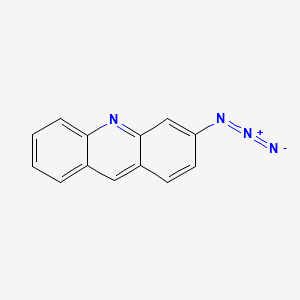
![n-[2-Methyl-4-nitro-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14002698.png)

![1-[2-(Dimethylamino)ethylamino]-8-hydroxy-4-methylthioxanthen-9-one;hydroiodide](/img/structure/B14002715.png)
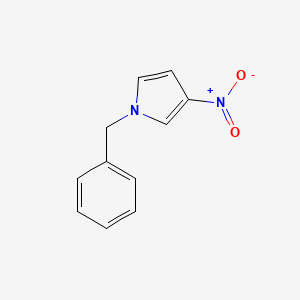

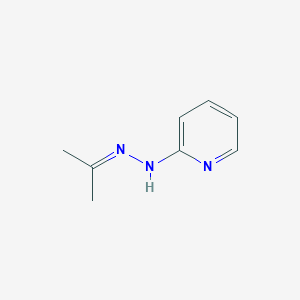
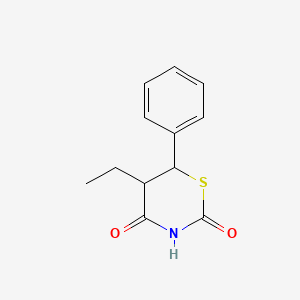
![3-iodo-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14002733.png)
![N-[3-(Diethylamino)propyl]-N-(7-methoxyquinoxalin-5-yl)-4-methylbenzene-1-sulfonamide](/img/structure/B14002735.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B14002736.png)
